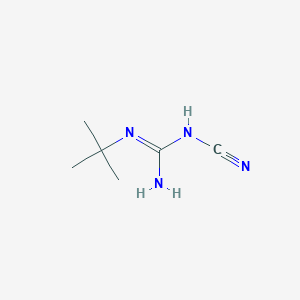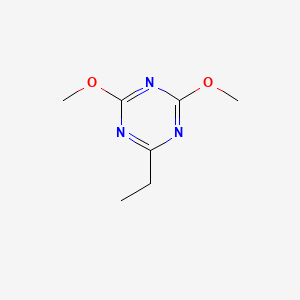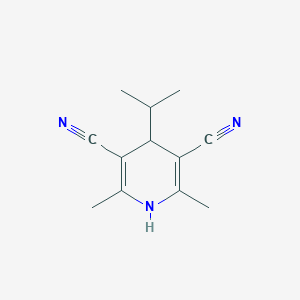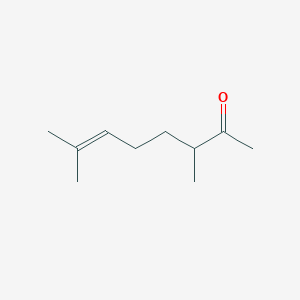
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-: is a complex organic compound with a unique structure that includes a methano bridge and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other substituent groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its unique structure may interact with biological targets, potentially leading to the development of new pharmaceuticals.
Wirkmechanismus
The mechanism by which 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- exerts its effects is not fully understood. its interactions with molecular targets likely involve the functional groups present in its structure, such as the hydroxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5H-Dibenzo(a,d)cycloheptene: A structurally related compound with similar aromatic rings but lacking the methano bridge and additional functional groups.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Another related compound with a similar core structure but different functional groups.
Uniqueness: The presence of the methano bridge and the specific arrangement of functional groups in 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
5469-60-3 |
|---|---|
Molekularformel |
C18H14O5 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
8-hydroxytetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-9,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O5/c19-15-10-6-2-1-5-9(10)13-11-7-3-4-8-12(11)18(15,17(22)23)14(13)16(20)21/h1-8,13-15,19H,(H,20,21)(H,22,23) |
InChI-Schlüssel |
FITUJGMJDXXJQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C3(C(C(C2=C1)C4=CC=CC=C43)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)




![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)
